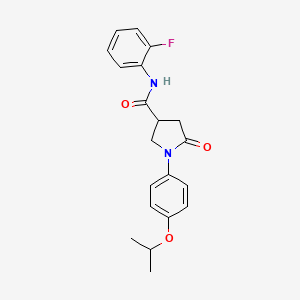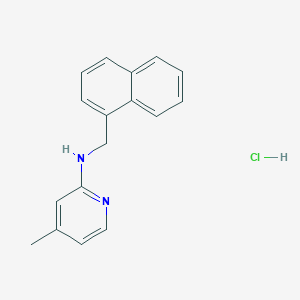![molecular formula C20H29FN4O3 B4087090 1-[2-fluoro-5-(4-isobutyryl-1-piperazinyl)-4-nitrophenyl]azepane](/img/structure/B4087090.png)
1-[2-fluoro-5-(4-isobutyryl-1-piperazinyl)-4-nitrophenyl]azepane
Vue d'ensemble
Description
1-[2-fluoro-5-(4-isobutyryl-1-piperazinyl)-4-nitrophenyl]azepane, commonly known as FIPA, is a chemical compound that belongs to the class of azepane derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
FIPA acts as a competitive inhibitor of DAT by binding to the active site of the protein and preventing the reuptake of dopamine into presynaptic neurons. This results in an increase in extracellular dopamine levels, which can lead to enhanced neurotransmission and behavioral effects. FIPA has also been shown to have indirect effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may contribute to its overall pharmacological profile.
Biochemical and Physiological Effects:
FIPA has been shown to have a wide range of biochemical and physiological effects in both in vitro and in vivo models. In addition to its effects on dopamine, serotonin, and norepinephrine levels, FIPA has been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA. FIPA has also been shown to have effects on neuronal excitability, synaptic plasticity, and gene expression, which may contribute to its overall pharmacological profile.
Avantages Et Limitations Des Expériences En Laboratoire
FIPA has several advantages for use in lab experiments, including its high potency and selectivity for DAT, its ability to cross the blood-brain barrier, and its relatively long half-life. However, FIPA also has several limitations, including its potential for off-target effects on other neurotransmitter systems, its potential for toxicity at high doses, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on FIPA. One area of interest is the development of more selective and potent inhibitors of DAT, which may have therapeutic potential for the treatment of dopamine-related disorders such as Parkinson's disease and addiction. Another area of interest is the investigation of FIPA's effects on other neurotransmitter systems, such as glutamate and GABA, which may have implications for the treatment of neuropsychiatric disorders such as depression and anxiety. Finally, future studies may explore the potential of FIPA as a tool for studying the neurobiology of addiction and reward.
Applications De Recherche Scientifique
FIPA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the dopamine transporter (DAT), a protein that plays a critical role in regulating the levels of dopamine in the brain. FIPA has also been shown to have high affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), although it is less selective for these proteins compared to DAT.
Propriétés
IUPAC Name |
1-[4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN4O3/c1-15(2)20(26)24-11-9-23(10-12-24)18-14-17(16(21)13-19(18)25(27)28)22-7-5-3-4-6-8-22/h13-15H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFELPALBMVIYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,2-dimethylpropanoyl)-4-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]piperazine](/img/structure/B4087019.png)
![N-(2-fluorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4087025.png)
![2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4087034.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4087041.png)
![7-(3-bromophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4087049.png)
![5-(2-fluorobenzyl)-1-(3-methoxyphenyl)-5-[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087057.png)
![5-(3-methoxyphenyl)-7-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087061.png)

![N~1~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4087070.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4087081.png)

![4-(benzoylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4087099.png)
![4-(6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4087104.png)
![2-(4-methoxyphenyl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride](/img/structure/B4087105.png)